(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative that possesses significant biochemical properties. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and potential applications in pharmaceuticals.
This compound can be synthesized from various starting materials, including cyclopentanecarboxylic acids and amino acids. It is often produced through multi-step organic synthesis processes that involve protecting group strategies to ensure the correct stereochemistry is maintained throughout the reaction sequence.
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride falls under the category of amino acids and hydrochlorides. It is also classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids used in protein synthesis but may have important roles in metabolic pathways or as precursors in synthetic chemistry.
The synthesis of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves:
The molecular structure of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride includes a cyclopentane ring with specific substituents:
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for example, the carboxylic acid can readily participate in condensation reactions.
The mechanism of action for (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride primarily involves its interaction with biological systems:
Research indicates that compounds with similar structures exhibit activity in neurotransmitter modulation and may influence metabolic pathways related to amino acid metabolism.
Relevant data indicate that these properties make it suitable for various laboratory applications and formulations.
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride has several scientific uses:
This compound's unique properties make it a valuable asset in both research and industrial applications within organic chemistry and pharmaceuticals.
The pharmacological profile of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is fundamentally governed by its precise stereochemical arrangement. The cis orientation of the amino and hydroxy substituents relative to the carboxylic acid group creates a distinct pharmacophore geometry that enables selective interactions with biological targets. The (1S,3R,4S) configuration positions these functional groups in a spatial orientation that mimics the transition state of enzymatic reactions or the natural ligands of transport proteins. Studies on structurally similar cyclopentane derivatives demonstrate that stereoisomer differentiation can result in orders-of-magnitude differences in biological activity. For instance, in amino acid transport systems, the stereochemistry of fluorinated cyclopentane derivatives dictates their recognition by system L (leucine-preferring) and system ASC (alanine, serine, cysteine-preferring) transporters in tumor cells. The (1S,3R,4S) configuration enables this compound to potentially serve as a substrate for these overexpressed transporters in neoplasia, a property exploited in PET imaging tracer design [3].
The hydrogen-bonding network facilitated by the specific spatial relationship between the amino and hydroxy groups creates opportunities for bidentate interactions with enzyme active sites. This is particularly relevant in enzyme inhibition, where the rigid cyclopentane scaffold maintains optimal distances between pharmacophoric elements that match the enzyme's catalytic machinery. Additionally, the defined stereochemistry influences the molecule's metabolic stability by protecting labile functional groups from enzymatic degradation through steric hindrance and conformational constraints. The stereospecific arrangement also dictates the molecule's behavior in biological membranes, influencing its distribution across the blood-brain barrier—a critical consideration for central nervous system-targeted therapeutics. The hydrochloride salt form further enhances solubility and bioavailability while preserving the critical stereochemical information encoded in the parent molecule [2].
Table 1: Molecular Identity Profile of (1S,3R,4S)-3-Amino-4-hydroxycyclopentane-1-carboxylic Acid Hydrochloride
Identifier | Value | Source |
---|---|---|
Systematic IUPAC Name | (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride | [2] |
CAS Registry Number | 2648901-85-1 | [2] |
Molecular Formula | C₆H₁₂ClNO₃ | [1] [2] |
Molecular Weight | 181.62 g/mol | [2] |
SMILES Notation | Cl.N[C@@H]1CC@HC[C@@H]1O | [2] |
InChI Key | NPUIVIVVLYVOIR-VEGRVEBRSA-N | [2] |
Enzyme modulation by cyclopentane derivatives demonstrates remarkable sensitivity to stereochemical variations, with distinct diastereomers exhibiting dramatically different inhibitory potencies. The (1S,3R,4S)-configured compound possesses structural features that position it within a broader family of conformationally constrained amino acids investigated for their enzyme inhibitory properties. When compared to structurally similar arginase inhibitors featuring boronic acid warheads, this hydroxyamino carboxylic acid derivative employs a different molecular recognition strategy. While boronic acid-containing cyclopentane derivatives form covalent adducts with the catalytic manganese ions in arginase, the (1S,3R,4S) compound likely functions as a transition state analog or competitive inhibitor through electrostatic complementarity without covalent bond formation. This distinction offers potential advantages in terms of selectivity profiles and reduced risk of off-target interactions with other metalloenzymes [5].
The cyclopentane ring system provides conformational rigidity that enhances binding entropy compared to flexible acyclic inhibitors. When compared to six-membered ring analogues, the cyclopentane scaffold introduces greater ring puckering and different torsional angles between substituents. This is exemplified in studies showing that cyclopentane-based amino acid derivatives exhibit different transporter selectivity profiles than their cyclohexane counterparts. Specifically, cyclopentane derivatives often demonstrate preferential transport via system L transporters, which mediate amino acid uptake across the blood-brain barrier—a property crucial for targeting neurological disorders and brain tumors. The cis-(1S,3R,4S) configuration positions the functional groups on the same face of the ring, creating a spatial orientation that may mimic the extended conformation of endogenous substrates more effectively than trans-configured stereoisomers [3] [5].
Table 2: Comparative Enzyme Modulation Profiles of Cyclopentane-Based Bioactive Compounds
Compound Class | Target Enzyme/Transporter | Key Structural Features | Mechanistic Action |
---|---|---|---|
(1S,3R,4S)-Amino-hydroxy Acid | System L/ASC Transporters | cis-amino-hydroxy orientation, carboxylic acid | Transport substrate mimic, competitive inhibition |
Boronic Acid Derivatives | Arginase | Boronic acid warhead, extended alkyl chains | Covalent transition-state mimic |
Fluorinated FACPC Analogs | Amino Acid Transport Systems | Fluorine substitutions at C3/C4 | Transport substrate, PET imaging probe |
cis-3,4-DFACPC | System L Transporters | cis-difluoro configuration | Enhanced tumor-to-brain ratio |
The development of cyclopentane amino acids as pharmacologically active compounds represents a fascinating trajectory in medicinal chemistry, evolving from simple conformational probes to sophisticated targeted therapeutics. Early research focused on 1-aminocyclopentane-1-carboxylic acid (ACPC) as a conformationally constrained alanine analog, with investigations revealing its unexpected tumor-targeting properties and metabolic stability. These foundational studies established the cyclopentane ring as a privileged scaffold for amino acid mimetics, prompting exploration of diverse substitution patterns. The introduction of additional functional groups, particularly at the 3- and 4-positions of the cyclopentane ring, created opportunities for enhanced target interactions and improved pharmacokinetic properties. The synthesis and evaluation of hydroxy-substituted derivatives marked a significant advancement, with researchers recognizing the critical importance of stereochemical control on biological activity [3].
The discovery that fluorinated cyclopentane derivatives such as (1R,2S)-anti-2-FACPC exhibited preferential transport via system L transporters represented a paradigm shift in PET tracer design for oncology imaging. However, the rapid bladder accumulation observed with these early compounds limited their utility for pelvic imaging. This challenge prompted the development of di-substituted derivatives with modified pharmacokinetic profiles, culminating in compounds like anti-cis-3,4-DFACPC which demonstrated delayed bladder accumulation. Within this evolutionary context, the (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride emerges as a strategically designed derivative where the hydroxy group serves as a hydrogen-bonding surrogate for fluorine, potentially offering similar electronic effects while introducing new possibilities for molecular recognition through oxygen's lone pair electrons and proton-donating capability. This historical progression exemplifies the rational design approaches that have characterized the field—moving from monosubstituted rings to stereochemically complex di-substituted derivatives with tailored biological properties [3] [5].
Table 3: Evolution of Key Cyclopentane Amino Acid Derivatives in Medicinal Chemistry
Generation | Representative Compounds | Structural Innovations | Therapeutic Applications |
---|---|---|---|
First Generation (1980s-1990s) | 1-Aminocyclopentane-1-carboxylic acid (ACPC) | Unsubstituted cyclopentane ring | Metabolic studies, tumor imaging probes |
Second Generation (2000s) | (1R,2S)-anti-2-FACPC | Monofluro substitution at C2 | PET imaging tracers for system L transport |
Third Generation (2010s) | anti-cis-3,4-DFACPC | cis-difluoro substitution | Improved PET tracers with delayed bladder accumulation |
Hydroxy-Functionalized Derivatives | (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride | cis-amino-hydroxy substitution | Enzyme inhibition, targeted transport applications |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6